molecular formula C21H39BrO3S B14196338 11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL CAS No. 917837-08-2

11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL

Cat. No.: B14196338
CAS No.: 917837-08-2
M. Wt: 451.5 g/mol
InChI Key: SXHGAXNVQUQLRF-UHFFFAOYSA-N
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Description

11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL is an organic compound with a complex structure that includes both bromine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL typically involves multiple steps. One common method starts with the reaction of 10-bromodec-1-ene with a sulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with undec-10-en-1-ol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromine and sulfonyl groups suggests potential reactivity with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    10-Bromodec-1-ene: A simpler compound with a similar bromine functional group.

    10-Undecen-1-ol: Contains a similar hydroxyl group but lacks the sulfonyl group.

    10-Bromodecane: Similar structure but lacks the double bond and sulfonyl group.

Properties

CAS No.

917837-08-2

Molecular Formula

C21H39BrO3S

Molecular Weight

451.5 g/mol

IUPAC Name

11-(10-bromodec-1-enylsulfonyl)undec-10-en-1-ol

InChI

InChI=1S/C21H39BrO3S/c22-18-14-10-6-2-5-9-13-17-21-26(24,25)20-16-12-8-4-1-3-7-11-15-19-23/h16-17,20-21,23H,1-15,18-19H2

InChI Key

SXHGAXNVQUQLRF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC=CS(=O)(=O)C=CCCCCCCCCBr)CCCCO

Origin of Product

United States

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